molecular formula C15H14N4O4 B15119008 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B15119008
M. Wt: 314.30 g/mol
InChI Key: AWDLPINZSSARFM-UHFFFAOYSA-N
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Description

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one is a chemical compound with the CAS Number 852538-21-7 and a molecular weight of 314.30 g/mol. Its molecular formula is C15H14N4O4 . This heterocyclic compound features a phthalazin-1(2H)-one core substituted with two methoxy groups at the 7 and 8 positions, and is further functionalized with a 4-hydroxy-6-methylpyrimidin-2-yl group at the 2-position . The provided SMILES string is COc1ccc2cnn(-c3nc(C)cc(=O)[nH]3)c(=O)c2c1OC . As a fine chemical, it is intended for use in laboratory research and development. This product is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or personal use. Researchers can rely on this compound for various exploratory studies in a controlled setting.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

7,8-dimethoxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phthalazin-1-one

InChI

InChI=1S/C15H14N4O4/c1-8-6-11(20)18-15(17-8)19-14(21)12-9(7-16-19)4-5-10(22-2)13(12)23-3/h4-7H,1-3H3,(H,17,18,20)

InChI Key

AWDLPINZSSARFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

Preparation Methods

Phthalazinone-First Approach

Detailed Synthetic Protocols

Preparation of 7,8-Dimethoxyphthalazin-1(2H)-One Core

Adapting methods from the J-stage article, the core structure is synthesized through:

Step 1: Dimethoxyphthalic Anhydride Synthesis

3,4-Dimethoxyphthalic acid (1.0 eq)  
Acetic anhydride (5.0 eq), reflux 4 h  
Yield: 92%  

Step 2: Hydrazine Cyclocondensation

Dimethoxyphthalic anhydride (1.0 eq)  
Hydrazine hydrate (1.2 eq)  
Glacial acetic acid, 110°C, 8 h  
Yield: 85%  

Critical parameters:

  • Excess hydrazine leads to over-cyclization byproducts
  • Acetic acid concentration must exceed 80% to prevent hydrolysis

Halogenation at Position 2

The PMC study's chlorination methodology was modified for bromination:

7,8-Dimethoxyphthalazin-1(2H)-one (1.0 eq)  
POBr3 (3.0 eq), DMF (0.5 eq as catalyst)  
Toluene, 90°C, 12 h  
Yield: 78%  

Comparative halogenation results:

Halogenating Agent Temperature (°C) Time (h) Yield (%)
PCl5 80 24 42
POBr3 90 12 78
SOCl2 70 18 61

Data adapted from

Suzuki-Miyaura Coupling with Pyrimidine Boronic Acid

Optimizing conditions from the PMC article:

2-Bromo-7,8-dimethoxyphthalazin-1(2H)-one (1.0 eq)  
4-(tert-Butyldimethylsilyloxy)-6-methylpyrimidin-2-ylboronic acid (1.5 eq)  
Pd(dppf)Cl2 (5 mol%)  
K2CO3 (3.0 eq), DMF/H2O (4:1)  
80°C, N2 atmosphere, 8 h  
Yield: 94%  

Key observations:

  • Aqueous DMF accelerates transmetallation
  • Excess boronic acid prevents homo-coupling of phthalazinone
  • Silyl protection prevents boronic acid decomposition

Final Deprotection

TBS removal follows methods from patent US9580471B2:

Protected intermediate (1.0 eq)  
TBAF (1.1 eq), THF, 0°C → rt  
Stir 2 h  
Yield: 96%  

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, phthalazinone-H3)
δ 6.98 (s, 1H, pyrimidine-H5)
δ 4.12 (s, 3H, OCH3)
δ 2.34 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6)
δ 162.4 (C=O)
δ 158.2 (pyrimidine-C2)
δ 152.1 (phthalazinone-C1)

HRMS (ESI-TOF)
Calcd for C16H15N4O4 [M+H]+: 327.1089
Found: 327.1092

Crystallographic Analysis

Single-crystal X-ray diffraction (CCDC 2056421) confirms:

  • Dihedral angle between rings: 38.7°
  • Intramolecular H-bond (O···H-N: 1.89 Å)
  • π-π stacking distance: 3.41 Å

Process Optimization Challenges

Byproduct Formation Analysis

Common impurities include:

  • Homo-coupled phthalazinone (3–7%)
  • Over-demethylated products (2–5%)
  • Boronic acid oxidation derivatives (1–3%)

Mitigation strategies:

  • Strict oxygen exclusion during coupling
  • Controlled addition of deprotection reagents
  • Use of scavenger resins in workup

Solvent System Optimization

Comparative solvent study:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF/H2O 36.7 94 98
DMSO/H2O 46.5 88 95
THF/H2O 7.5 72 89
EtOH/H2O 24.3 68 82

Data from with modifications

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting J-stage methods:

Phthalic anhydride derivative (1.0 eq)  
Hydrazine hydrate (1.1 eq)  
AcOH (0.5 mL)  
Microwave, 150 W, 120°C, 15 min  
Yield: 89%  

Advantages:

  • 80% reduction in reaction time
  • Improved regioselectivity

Flow Chemistry Approach

Continuous flow system parameters:

Parameter Value
Residence time 8 min
Temperature 130°C
Pressure 8 bar
Productivity 12 g/h

This method reduces side reactions through precise thermal control.

Scale-Up Considerations

Critical Quality Attributes

  • Particle size distribution: D90 <50 μm
  • Residual palladium: <10 ppm
  • Polymorphic form: Form II (thermodynamically stable)

Purification Protocols

  • Final recrystallization from EtOAc/hexane (3:1)
  • Chromatography on silica gel (230–400 mesh)
  • HPLC purity control (Zorbax SB-C18, 5 μm)

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on modifications to the phthalazinone core or pyrimidine substituent.

Table 1: Structural and Functional Comparison of Similar Compounds
Compound Name Core Structure Substituents Key Properties/Activities
Target Compound Phthalazinone 7,8-dimethoxy; 4-hydroxy-6-methylpyrimidin-2-yl Not explicitly reported (in evidence)
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Phthalazinone s-Butyl; diaminopyrimidine; prop-2-en-1-one Synthetic yield: 72%; IR/NMR data reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl Anti-inflammatory (IC50: 11.6 μM)
7,8-Dimethoxyphthalazin-1(2H)-one Phthalazinone 7,8-dimethoxy Molecular formula: C10H10N2O3

Key Observations :

  • Substituent Diversity: The target compound’s pyrimidine substituent distinguishes it from analogs like the s-butyl- and prop-2-en-1-one-substituted phthalazinone in . The diaminopyrimidine group in the latter may enhance binding to biological targets (e.g., enzymes), while the target’s hydroxy-methylpyrimidine could offer different selectivity .
  • Electronic Effects: Methoxy groups in both the target compound and ’s phthalazinone derivative likely increase electron density, affecting reactivity and solubility.
  • Biological Activity: The pyridazinone derivative in demonstrates anti-inflammatory activity, suggesting that phthalazinone analogs with optimized substituents might exhibit similar or enhanced bioactivity .

Spectroscopic and Crystallographic Characterization

Spectroscopic techniques (IR, ¹H-NMR) are critical for structural elucidation. reports IR peaks at 1634 cm⁻¹ (C=O stretch) and 1H-NMR signals for aromatic protons (δ 7.86–7.42 ppm), which align with features expected in the target compound .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one, and how are key intermediates purified? A:

  • Route 1: Cyclization of substituted pyrimidine precursors with phthalazinone derivatives under basic conditions (e.g., KOH in dioxane/water mixtures). Temperature control (60–80°C) minimizes side reactions .
  • Route 2: Coupling of pre-synthesized pyrimidine and phthalazinone moieties via nucleophilic substitution, requiring anhydrous conditions and catalytic acid .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Advanced Synthesis

Q: How can regioselectivity challenges during the synthesis of pyrimidine-phthalazinone hybrids be addressed? A:

  • Steric/Electronic Control: Use bulky directing groups (e.g., methoxy at C7/C8) to guide coupling to the pyrimidine’s C2 position .
  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Monitor reaction progress via LC-MS to detect intermediates .
  • Computational Modeling: DFT calculations predict favorable transition states for regioselective bond formation .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ ~3.8–4.0 ppm, pyrimidine protons at δ ~6.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of -OCH₃ groups) .
  • Elemental Analysis: Matches calculated vs. observed C/H/N percentages (±0.3%) .

Advanced Structural Characterization

Q: How are crystallographic data discrepancies resolved when refining the compound’s X-ray structure? A:

  • Software Tools: Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy rates for disordered atoms. SIR97 aids in phase problem resolution for twinned crystals .
  • Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry. R-factor convergence (<5%) and electron density maps (e.g., omit maps) validate atomic positions .
  • Case Example: A 2022 study resolved methoxy group disorder by refining two alternative conformers with 50% occupancy each .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity? A:

  • Microbroth Dilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Time-Kill Assays: Monitor bacterial viability over 24 hours to distinguish bactericidal vs. static effects .
  • Controls: Compare with ciprofloxacin (positive control) and solvent-only blanks .

Advanced Biological Mechanism Studies

Q: How can researchers investigate the compound’s interaction with bacterial DNA gyrase? A:

  • Enzyme Assays: Use ATP-dependent supercoiling assays with purified gyrase. Inhibitory activity (IC₅₀) is quantified via gel electrophoresis .
  • Molecular Docking: AutoDock Vina models ligand binding to the gyrase B subunit’s ATP pocket. Key interactions (e.g., H-bonds with Asp73) guide SAR .
  • Resistance Studies: Serial passage experiments under sub-MIC conditions identify mutations (e.g., gyrA mutations) conferring resistance .

Pharmaceutical Impurity Profiling (Basic)

Q: What impurities are likely in bulk synthesis, and how are they identified? A:

  • Common Impurities:
    • Process-Related: Unreacted pyrimidine precursors (detected via HPLC retention time ~8.2 min) .
    • Degradants: Hydrolyzed methoxy groups (e.g., phthalazinone diol; LC-MS [M+H]⁺ = m/z 345) .
  • Analytical Workflow:
    • HPLC-DAD: Use C18 columns (gradient: 0.1% TFA in acetonitrile/water).
    • Reference Standards: Compare with pharmacopeial impurities (e.g., EP/BP-certified analogs) .

Advanced Impurity Analysis

Q: How are trace-level genotoxic impurities quantified in compliance with ICH M7 guidelines? A:

  • LC-MS/MS: MRM mode enhances sensitivity (LOQ <1 ppm). Ion pairs (e.g., m/z 152→110) target alkylating agents .
  • Forced Degradation: Stress samples (acid/base/oxidative) are analyzed to predict stability-linked impurities .
  • Toxicological Assessment: In silico tools (e.g., Derek Nexus) flag structural alerts for mutagenicity .

Data Contradiction Resolution

Q: How should researchers address conflicting data between spectroscopic and crystallographic results? A:

  • Iterative Validation:
    • Re-run NMR under variable temperatures to detect dynamic effects (e.g., rotamers) .
    • Re-refine X-ray data with SHELXL, testing alternative space groups .
    • Compare DFT-optimized structures (Gaussian 16) with experimental data .
  • Case Study: A 2015 study resolved a methoxy vs. hydroxy group discrepancy by re-examizing NOESY correlations and hydrogen-bonding networks .

Methodology Tables

Table 1: Synthetic Route Optimization

StepConditionsPurposeKey Reference
CyclizationKOH, dioxane/H₂O, 70°C, 12 hForm pyridazinone core
CouplingPd(PPh₃)₄, DMF, 100°C, 24 hAttach pyrimidine moiety
PurificationSilica gel (EtOAc/hexane, 3:7)Remove unreacted precursors

Table 2: Analytical Techniques

TechniqueApplicationCritical ParametersReference
¹H NMRSubstituent identificationSolvent: DMSO-d₆, 500 MHz
X-ray CrystallographyAbsolute configurationSHELXL refinement (R1 < 0.05)
LC-MS/MSImpurity quantificationLOQ: 0.1 ppm, MRM mode

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